molecular formula C16H24N2O2 B4514605 N-[2-(1-methyl-4-piperidinyl)ethyl]-2-phenoxyacetamide

N-[2-(1-methyl-4-piperidinyl)ethyl]-2-phenoxyacetamide

Cat. No.: B4514605
M. Wt: 276.37 g/mol
InChI Key: TWVRCAPUPWIWLI-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-4-piperidinyl)ethyl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.183778013 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A study on a novel complex, which includes a component structurally related to N-[2-(1-methyl-4-piperidinyl)ethyl]-2-phenoxyacetamide, highlighted its synthesis and investigation into anticancer activities. The complex exhibited significant anticancer properties, suggesting the potential utility of related compounds in cancer treatment and pharmacology (Metodiewa et al., 1997).

Antiulcer Activity

Research into N-substituted N'-[3-[3-(piperidinomethyl)phenoxy]propyl]ureas has uncovered compounds with promising antiulcer activities. These compounds were evaluated for their ability to act as histamine H2-receptor antagonists with dual action on gastric antisecretory and mucosal protective activities, suggesting potential applications in the development of new antiulcer agents (Miyashita et al., 1992).

Neuroprotective Agents

A study on Ro 63-1908, a compound structurally related to this compound, demonstrated its role as a novel, subtype-selective N-methyl-D-aspartate (NMDA) antagonist. This compound showed significant neuroprotective effects against glutamate-induced toxicity, suggesting its potential application in neuroprotection and the treatment of neurological disorders (Gill et al., 2002).

Antimicrobial Activity

Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which include structural motifs similar to this compound, has shown these compounds to possess significant antibacterial potentials. This highlights the compound's relevance in developing new antimicrobial agents for combating bacterial infections (Iqbal et al., 2017).

Chemical Synthesis and Optimization

A paper focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process relevant for synthesizing compounds including this compound. This research contributes to the understanding and optimization of synthesis processes for related compounds, potentially useful in the production of pharmaceuticals and research chemicals (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-[2-(1-methylpiperidin-4-yl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-18-11-8-14(9-12-18)7-10-17-16(19)13-20-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVRCAPUPWIWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.